molecular formula C19H32BN3O4 B12981478 Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Cat. No.: B12981478
M. Wt: 377.3 g/mol
InChI Key: PYEACJCJNWBZAB-UHFFFAOYSA-N
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Description

tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

    Borylation: The pyrazole ring is then borylated using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

    Coupling with Piperidine: The borylated pyrazole is coupled with tert-butyl piperidine-1-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the piperidine moiety, depending on the reagents used.

    Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a building block in organic synthesis. Its boronate ester group makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Biology

In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, this compound and its derivatives are explored for their potential as therapeutic agents. The ability to modify the pyrazole and piperidine rings allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy]methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl]piperidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate lies in its specific combination of functional groups. The presence of both the boronate ester and the pyrazole ring allows for versatile reactivity and the formation of complex molecules. This makes it a valuable intermediate in various fields of research and industry.

Properties

Molecular Formula

C19H32BN3O4

Molecular Weight

377.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-11-8-9-14(13-22)23-12-10-15(21-23)20-26-18(4,5)19(6,7)27-20/h10,12,14H,8-9,11,13H2,1-7H3

InChI Key

PYEACJCJNWBZAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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